molecular formula C55H50S6 B14587659 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene;toluene CAS No. 61040-49-1

1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene;toluene

Cat. No.: B14587659
CAS No.: 61040-49-1
M. Wt: 903.4 g/mol
InChI Key: ANDPHFXWBXGIOQ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene is a complex organic compound with the molecular formula C42H30S6 It is characterized by the presence of six phenylsulfanylmethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene typically involves the reaction of benzene with phenylsulfanylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylsulfanylmethyl chloride. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanylmethyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanylmethyl groups, yielding a simpler benzene derivative.

    Substitution: The phenylsulfanylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzene derivatives.

    Substitution: Compounds with new functional groups replacing the phenylsulfanylmethyl groups.

Scientific Research Applications

1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene involves its interaction with specific molecular targets. The phenylsulfanylmethyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene: Similar structure but with bromine atoms instead of phenylsulfanylmethyl groups.

    Hexamethylbenzene: A simpler compound with six methyl groups attached to a benzene ring.

Uniqueness

1,2,3,4,5,6-Hexakis(phenylsulfanylmethyl)benzene is unique due to the presence of phenylsulfanylmethyl groups, which impart distinct chemical and physical properties. These groups can participate in various reactions, making the compound versatile for different applications.

Properties

CAS No.

61040-49-1

Molecular Formula

C55H50S6

Molecular Weight

903.4 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(phenylsulfanylmethyl)benzene;toluene

InChI

InChI=1S/C48H42S6.C7H8/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39;1-7-5-3-2-4-6-7/h1-30H,31-36H2;2-6H,1H3

InChI Key

ANDPHFXWBXGIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1.C1=CC=C(C=C1)SCC2=C(C(=C(C(=C2CSC3=CC=CC=C3)CSC4=CC=CC=C4)CSC5=CC=CC=C5)CSC6=CC=CC=C6)CSC7=CC=CC=C7

Origin of Product

United States

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